Epiguajadial B

Cardiovascular pharmacology Ischemic heart failure Natural product mechanism

Epiguajadial B is a prenylated neoflavonoid meroterpenoid with a unique S100A1-mediated cardioprotective mechanism—attenuating myocardial fibrosis and inhibiting cardiomyocyte apoptosis in ischemic heart failure models. This functional profile is not shared by structurally related analogs (e.g., Guajadial B, a Top1 inhibitor). For cardiovascular target engagement or membrane-active antimicrobial studies, procure this specific compound to ensure experimental reproducibility.

Molecular Formula C30H34O5
Molecular Weight 474.6 g/mol
Cat. No. B12390103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpiguajadial B
Molecular FormulaC30H34O5
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C
InChIInChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24+,30-/m0/s1
InChIKeyNSFVENNIBGTQJE-AHMOOTABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epiguajadial B: Core Identity and Structural Characteristics for Research Procurement


Epiguajadial B is a meroterpenoid natural product [1], structurally classified as a prenylated neoflavonoid , isolated from Psidium guajava (guava) [2]. Its CAS registry number is 1411629-26-9 and it has the molecular formula C30H34O5 (molecular weight 474.6 g/mol) [1]. The compound features a unique 12-oxatricyclo[9.8.0.013,18]nonadeca framework [1], and is commercially available as a purified research material (typically >95-98% purity) .

Why Generic Meroterpenoid Substitution is Not Viable for Epiguajadial B Research Applications


Meroterpenoids from Psidium guajava exhibit structurally distinct mechanisms and therapeutic activity profiles [1]. Direct substitution of Epiguajadial B with other members of this class, such as Guajadial B, Psiguajavadial A, or Psiguajavadial B, is not scientifically sound due to fundamental differences in their biological targets and functional outcomes [1]. While some analogs act as topoisomerase I catalytic inhibitors with potent in vitro cytotoxicity [1], Epiguajadial B demonstrates a distinct in vivo cardioprotective profile mediated through upregulation of S100A1 and attenuation of myocardial fibrosis, a mechanism not shared by its close structural analogs . This functional divergence mandates the procurement of the specific compound to ensure experimental reproducibility and valid target engagement for cardiovascular or inflammation-focused studies.

Epiguajadial B: Verifiable Differential Evidence Against In-Class Analogs


Epiguajadial B vs. Guajadial B: Divergent In Vivo Cardiomyocyte Protection

Epiguajadial B demonstrates in vivo cardioprotective effects in a rat model of ischemic heart failure (IHF) . In contrast, the structurally related analog Guajadial B is primarily characterized as a Topoisomerase I catalytic inhibitor with potent in vitro cytotoxicity against cancer cell lines (IC50 150 nM against A549) [1]. No Top1 inhibitory activity has been reported for Epiguajadial B. While direct quantitative comparison of potency within a single assay is not available, the distinct biological endpoints (in vivo attenuation of myocardial fibrosis and apoptosis for Epiguajadial B vs. in vitro Top1 inhibition for Guajadial B [1]) represent a fundamental divergence in mechanism and application. The data highlight that these compounds are not interchangeable; Epiguajadial B is the specific meroterpenoid of choice for studies targeting S100A1-mediated cardioprotection and fibrosis attenuation, whereas Guajadial B is selected for Top1 inhibition studies.

Cardiovascular pharmacology Ischemic heart failure Natural product mechanism

Epiguajadial B: A Meroterpenoid with Distinct Antimicrobial Activity via Membrane Disruption

Epiguajadial B exerts its antimicrobial effects through disruption of microbial cell membranes . This mechanism is distinct from the intracellular protein target (Top1) of Guajadial B [1] and the primary antioxidant activity reported for other guava flavonoids . While comparative MIC (Minimum Inhibitory Concentration) data against specific comparator compounds are not currently available in the public domain, the described mechanism of membrane integration and lysis represents a class-level inference for a biophysical mode of action that is fundamentally different from the enzyme inhibition or radical scavenging activities of its in-class analogs [1]. This suggests a potentially unique spectrum of activity that warrants targeted investigation.

Antimicrobial research Antibiotic resistance Natural product mechanism

Comparative LogP and Physicochemical Properties of Epiguajadial B

Epiguajadial B has a computed LogP (XLogP3-AA) of 6.9 [1], indicating high lipophilicity. This property is directly relevant to its proposed mechanism of membrane disruption and its potential for cell permeability. While computed LogP values for specific analogs like Guajadial B are not uniformly available from authoritative databases, this high value is a key physicochemical descriptor that differentiates it from more polar flavonoids. This high lipophilicity supports its distinct biophysical interaction with lipid bilayers, contrasting with the primarily aqueous-phase or protein-binding interactions of less lipophilic analogs.

ADME properties Drug-likeness Natural product chemistry

Strategic Research Applications for Epiguajadial B Based on Verified Differential Evidence


Cardiovascular Research: In Vivo Models of Ischemic Heart Failure and Myocardial Fibrosis

Epiguajadial B is uniquely positioned for in vivo studies targeting ischemic heart failure (IHF) and myocardial fibrosis. The available evidence demonstrates that Epiguajadial B inhibits cardiomyocyte apoptosis and attenuates myocardial fibrosis in a rat IHF model, an effect linked to the up-regulation of S100A1 expression . This specific cardioprotective phenotype is not shared by structurally related meroterpenoids like Guajadial B, which is characterized as a Top1 catalytic inhibitor with potent in vitro anticancer activity [1]. Therefore, for any study requiring a meroterpenoid with documented in vivo cardiac efficacy and a defined S100A1-mediated mechanism, Epiguajadial B is the only appropriate compound for procurement.

Antimicrobial Discovery: Investigating Membrane-Active Compounds Against Resistant Strains

Epiguajadial B is a rational choice for antimicrobial discovery programs focused on novel mechanisms of action. Its reported ability to disrupt microbial cell membranes via integration into lipid bilayers presents a biophysical mode of action that is distinct from the intracellular enzyme inhibition (e.g., Top1) or antioxidant activity of other guava-derived meroterpenoids [1]. This membrane-targeting mechanism, supported by the compound's high computed lipophilicity (XLogP3-AA = 6.9) [2], is of particular interest for tackling antibiotic-resistant strains, as it may circumvent common resistance mechanisms that target specific enzymes. Researchers should prioritize Epiguajadial B for studies exploring membrane-active antimicrobials and natural product-based preservatives.

ADME and Natural Product Chemistry: Profiling Highly Lipophilic Meroterpenoids

Epiguajadial B serves as an excellent model compound for studying the behavior of highly lipophilic natural products (XLogP3-AA = 6.9) . Its physicochemical properties are critical for understanding its cellular permeability, tissue distribution, and potential for formulation challenges. This contrasts sharply with the more polar flavonoids and glycosides commonly isolated from Psidium guajava [1]. Procurement of Epiguajadial B is essential for research groups developing or validating in vitro ADME assays, computational models for logP prediction, or formulation strategies specifically tailored for lipophilic natural product scaffolds.

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